molecular formula C10H10ClN3OS B2620805 5-[1-(4-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine CAS No. 78784-06-2

5-[1-(4-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine

Cat. No.: B2620805
CAS No.: 78784-06-2
M. Wt: 255.72
InChI Key: HTYDEDHDFUUPIN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-[1-(4-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine involves several steps. One common synthetic route includes the reaction of 4-chlorophenol with ethyl bromoacetate to form 4-chlorophenoxyethyl acetate. This intermediate is then reacted with thiosemicarbazide to yield the desired thiadiazole derivative . The reaction conditions typically involve refluxing in ethanol or another suitable solvent.

Chemical Reactions Analysis

5-[1-(4-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-[1-(4-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into its potential therapeutic effects, particularly in antimicrobial and anticancer studies, is ongoing.

    Industry: It finds applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[1-(4-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar compounds to 5-[1-(4-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine include other 1,3,4-thiadiazole derivatives. These compounds share a common thiadiazole ring structure but differ in their substituents. Some examples include:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other thiadiazole derivatives.

Properties

IUPAC Name

5-[1-(4-chlorophenoxy)ethyl]-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3OS/c1-6(9-13-14-10(12)16-9)15-8-4-2-7(11)3-5-8/h2-6H,1H3,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTYDEDHDFUUPIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=C(S1)N)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Into a 100 milliliter, 3-neck flask adapted with a Claisen adaptor, paddle stirrer, thermometer, an addition funnel and condensor, was charged with 10.0 grams (0.050 mole) of 2-(4-chlorophenoxy)propanoic acid, (4.6 grams, 0.050 mole) of thiosemicarbazide and 30 ml. of dioxane. The slurry was heated to 90 degrees centigrade and the addition funnel was charged with phosphorous oxychloride (POCl3). The POCl3 (8.4 gram, 0.055 mole) was slowly added (for 30 minutes) while maintaining the temperature within 85-90 degrees centigrade. The resulting mixture was refluxed for 75 minutes and stood at ambient temperature for 16 hours. The flask was evacuated by using a water aspirator to remove volatiles (HCl, POCl3 and some dioxane) at sixty degrees centigrade and then the solution was cooled. Fifty (50) milliliters of water was added and 50 percent solution of NaOH was also added until the pH of the solution was 10; a solid precipitate formed. The solid precipitate was filtered off, washed with water, then dried in a vacuum oven at 70 degrees centigrade to white crystals which were recrystallized from the minimum amount of H2O/ethanol mixture, filtered and then dried in a vacuum oven at 80 degrees centigrade to white crystals of 5-[1-(4-chlorophenoxy) ethyl]-2-amino-1,3,4-thiadiazole. (Melting point 162-166 degrees centigrade).
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10 g
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8.4 g
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